Cas no 2137598-39-9 (Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl)-)

Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl)- structure
2137598-39-9 structure
商品名:Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl)-
CAS番号:2137598-39-9
MF:C10H17Br
メガワット:217.145982503891
CID:5286793

Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl)- 化学的及び物理的性質

名前と識別子

    • Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl)-
    • インチ: 1S/C10H17Br/c1-3-4-5-6-10(8-11)7-9(10)2/h3,9H,1,4-8H2,2H3
    • InChIKey: MHANYDUSKUHBDZ-UHFFFAOYSA-N
    • ほほえんだ: C1(CBr)(CCCC=C)CC1C

Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-678775-0.5g
1-(bromomethyl)-2-methyl-1-(pent-4-en-1-yl)cyclopropane
2137598-39-9
0.5g
$1302.0 2023-05-24
Enamine
EN300-678775-0.1g
1-(bromomethyl)-2-methyl-1-(pent-4-en-1-yl)cyclopropane
2137598-39-9
0.1g
$1195.0 2023-05-24
Enamine
EN300-678775-0.25g
1-(bromomethyl)-2-methyl-1-(pent-4-en-1-yl)cyclopropane
2137598-39-9
0.25g
$1249.0 2023-05-24
Enamine
EN300-678775-10.0g
1-(bromomethyl)-2-methyl-1-(pent-4-en-1-yl)cyclopropane
2137598-39-9
10g
$5837.0 2023-05-24
Enamine
EN300-678775-0.05g
1-(bromomethyl)-2-methyl-1-(pent-4-en-1-yl)cyclopropane
2137598-39-9
0.05g
$1140.0 2023-05-24
Enamine
EN300-678775-1.0g
1-(bromomethyl)-2-methyl-1-(pent-4-en-1-yl)cyclopropane
2137598-39-9
1g
$1357.0 2023-05-24
Enamine
EN300-678775-2.5g
1-(bromomethyl)-2-methyl-1-(pent-4-en-1-yl)cyclopropane
2137598-39-9
2.5g
$2660.0 2023-05-24
Enamine
EN300-678775-5.0g
1-(bromomethyl)-2-methyl-1-(pent-4-en-1-yl)cyclopropane
2137598-39-9
5g
$3935.0 2023-05-24

Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl)- 関連文献

Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl)-に関する追加情報

Professional Introduction to Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl) and CAS No. 2137598-39-9

Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl), identified by the chemical abstracts service number 2137598-39-9, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. This compound belongs to the class of cyclopropane derivatives, which are known for their unique structural properties and potential biological activities. The presence of both bromomethyl and alkyl substituents in its molecular framework makes it a versatile intermediate for further chemical modifications, enabling its application in the synthesis of more complex molecules.

The structural motif of Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl) features a cyclopropane ring, a three-membered carbon cycle that imparts exceptional strain and reactivity. This strain is often exploited in pharmaceutical applications, as it can be relieved through ring-opening reactions, leading to the formation of more stable linear or branched aliphatic compounds. The bromomethyl group at the 1-position serves as a reactive handle for nucleophilic substitution reactions, while the 4-penten-1-yl side chain introduces additional reactivity and potential for functionalization. The methyl group at the 2-position further influences the electronic distribution of the molecule, affecting its overall reactivity and stability.

In recent years, there has been a surge in research focused on cyclopropane-containing compounds due to their promising biological activities. Studies have demonstrated that cyclopropane derivatives can exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The strained nature of the cyclopropane ring often enhances interactions with biological targets, making these compounds attractive candidates for drug development. Specifically, Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl) has been investigated for its potential role in modulating enzyme activity and receptor binding. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents.

The synthesis of Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl) involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. One common approach involves the bromination of a cyclopropyl precursor followed by alkylation with an appropriate Grignard reagent or organolithium compound. The introduction of the 4-penten-1-yl group can be achieved through cross-coupling reactions such as Suzuki or Heck couplings, depending on the desired regioselectivity. These synthetic strategies require careful optimization to ensure high yields and purity, which are critical for pharmaceutical applications.

Recent advancements in catalytic methods have significantly improved the efficiency of synthesizing cyclopropane derivatives like Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl). Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex molecular architectures under mild conditions. For instance, palladium-catalyzed intramolecular cyclizations have been employed to form the cyclopropane ring from linear precursors with high selectivity. Similarly, copper-catalyzed reactions have been utilized to introduce various substituents into the cyclopropane ring with excellent functional group tolerance.

The biological evaluation of Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl) has revealed intriguing properties that warrant further exploration. In vitro studies have shown that this compound can interact with enzymes involved in inflammatory pathways, suggesting potential therapeutic benefits in managing inflammatory diseases. Additionally, its ability to modulate receptor activity has been observed in preliminary assays, indicating its relevance in developing treatments for neurological disorders. These findings underscore the importance of cyclopropane derivatives as pharmacological candidates and highlight the need for more comprehensive studies to elucidate their mechanisms of action.

The development of new synthetic methodologies continues to drive innovation in the field of cyclopropane chemistry. Researchers are exploring novel catalytic systems and reaction conditions to improve access to these valuable intermediates. For example, photoredox catalysis has been employed to achieve selective functionalization of cyclopropanes under ambient light conditions, offering a sustainable approach to synthesis. Furthermore, biocatalytic methods are being investigated as alternatives to traditional chemical transformations, with enzymes playing a crucial role in achieving high selectivity and mild reaction conditions.

The industrial relevance of Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-yl) extends beyond academic research into practical applications in drug discovery and material science. Its structural versatility allows for the design of libraries of compounds with diverse biological activities, facilitating high-throughput screening programs. Moreover, its utility as an intermediate in polymer chemistry has been explored recently due to its ability to introduce unique functionalities into macromolecular structures. These applications demonstrate the broad potential of cyclopropane derivatives across multiple scientific disciplines.

In conclusion,Cyclopropane, 1-(bromomethyl)-2-methyl-1-(4-penten-1-y)l (CAS No. 2137598-39-9) represents a fascinating compound with significant promise in medicinal chemistry and synthetic organic chemistry. Its unique structural features and reactivity make it a valuable tool for developing new drugs and materials. As research continues to uncover new synthetic strategies and biological applications, this compound is poised to play an increasingly important role in future scientific endeavors.

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